molecular formula C22H17NO2 B3705604 N-(3-benzoylphenyl)-3-phenylacrylamide

N-(3-benzoylphenyl)-3-phenylacrylamide

Cat. No.: B3705604
M. Wt: 327.4 g/mol
InChI Key: ZOQSJXCRHDJXHN-CCEZHUSRSA-N
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Description

N-(3-Benzoylphenyl)-3-phenylacrylamide (IUPAC name: N-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylacrylamide), also known as WGX-50 or Lemairamin, is a cinnamamide derivative characterized by a 3-phenylacrylamide backbone linked to a 3-benzoylphenyl group . This compound has garnered attention for its neuroprotective and anti-inflammatory properties, particularly in dietary supplements and drug discovery . The benzoyl and dimethoxyphenyl substituents enhance its interaction with biological targets, such as proteins involved in oxidative stress and inflammation pathways .

Properties

IUPAC Name

(E)-N-(3-benzoylphenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO2/c24-21(15-14-17-8-3-1-4-9-17)23-20-13-7-12-19(16-20)22(25)18-10-5-2-6-11-18/h1-16H,(H,23,24)/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQSJXCRHDJXHN-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC(=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC(=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and chemical properties of 3-phenylacrylamide derivatives are highly dependent on substituent modifications. Below is a comparative analysis with key analogs:

Key Structural Determinants of Activity

Substituent Effects: Electron-Withdrawing Groups: The trifluoromethyl and cyano groups in (E)-3-(2-chlorophenyl)-2-cyano-N-(3-(trifluoromethyl)phenyl)acrylamide increase electrophilicity, enhancing interactions with enzymes like telomerase or NLRP3 . Heterocycles: Isoxazole and benzofuran in the (Z)-isomer (Table 1) improve metabolic stability and target specificity, critical for anticancer activity . Polar Groups: The acetylamino group in N-[3-(acetylamino)phenyl]-3-phenylacrylamide enhances water solubility, a key factor in pharmacokinetics .

Linker Modifications :

  • The dimethoxyphenethyl group in WGX-50 facilitates blood-brain barrier penetration, supporting neuroprotective applications .
  • Morpholine in (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide improves oral bioavailability by modulating lipophilicity .

Biological Target Specificity: WGX-50’s benzoylphenyl group may mimic endogenous ligands in inflammation pathways, similar to ketoprofen derivatives but with reduced gastrointestinal toxicity . β-Nitrostyrenes (e.g., NLRP3 inhibitors) share a phenyl-alkene backbone with cinnamamides but replace the amide with a nitro group, altering target selectivity .

Pharmacological and Toxicological Comparisons

  • Potency : Ketoprofen derivatives exhibit stronger COX inhibition but higher ulcerogenicity than WGX-50, which lacks carboxylic acid groups linked to gastrointestinal irritation .
  • Bioavailability : The morpholine-containing analog (Table 1) demonstrates superior oral absorption compared to WGX-50, which may require formulation optimization .
  • Safety: WGX-50’s dimethoxy groups reduce cytotoxicity relative to halogenated analogs like (E)-3-(2-chlorophenyl)-2-cyano-N-(3-(trifluoromethyl)phenyl)acrylamide .

Q & A

Q. How to reconcile divergent biological activities reported for structurally similar acrylamides?

  • Answer: Differences may stem from stereochemistry or assay conditions. For example:
  • (Z)-isomers of acrylamides show enhanced SLC15A4 binding compared to (E)-isomers .
  • Cell-type specificity (e.g., neuronal vs. hepatic cells) may explain varying Apoc3 inhibition results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-benzoylphenyl)-3-phenylacrylamide
Reactant of Route 2
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N-(3-benzoylphenyl)-3-phenylacrylamide

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